Prodolic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

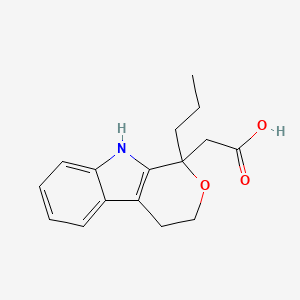

普罗多利酸,也称为1,3,4,9-四氢-1-丙基吡喃[3,4-b]吲哚-1-乙酸,是一种非甾体抗炎化合物。它是美国家庭产品公司(American Home Products Corp.)获得专利的吲哚衍生物。 普罗多利酸抑制缓激肽诱导的支气管收缩,但不影响豚鼠组胺诱导的支气管收缩 .

准备方法

普罗多利酸可以通过多种合成路线合成。一种常用的方法是将1-丙基-1,3,4,9-四氢吡喃[3,4-b]吲哚与乙酸反应。 反应条件通常包括使用强酸催化剂和升高的温度,以促进所需产物的形成 . 工业生产方法可能涉及类似的合成路线,但规模更大,反应条件经过优化,以最大限度地提高产率和纯度。

化学反应分析

普罗多利酸会发生几种类型的化学反应,包括:

氧化: 普罗多利酸可以被氧化形成各种氧化产物,具体取决于所使用的试剂和条件。

还原: 还原反应可以将普罗多利酸转化为其相应的醇或其他还原形式。

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

Prodolic acid, also known as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its anti-inflammatory properties and potential therapeutic applications .

Scientific Research Applications

Anti-inflammatory Activity: this compound has demonstrated potent anti-inflammatory activity in studies involving adjuvant arthritic rats . Its effectiveness is linked to its structure, with indole ring substitution enhancing its potency and resulting in higher, sustained drug concentrations in the serum of animals . This enhancement is attributed to the interference of substituents with the hydroxylation reaction, a major pathway for the disposition of this compound in rats .

Prodrug Potential: this compound is also cited in the context of Mannich-base hydroxamic acid prodrugs designed to improve the bioavailability of non-steroidal anti-inflammatory agents .

Relevance to Salicylic Acid: Salicylic acid, while a distinct compound (HOC6H4COOH), shares a connection to the broader class of anti-inflammatory drugs . It is a precursor to acetylsalicylic acid (aspirin) and is used in various medicinal applications, such as treating skin conditions like warts and psoriasis, and in manufacturing as a food preservative and antiseptic . Although this compound and salicylic acid are different chemical entities, their relatedness lies in the realm of anti-inflammatory agents .

Chitosan Delivery Systems: Research into delivering biologically active agents to wounds has explored chitosan compositions . While this compound isn't specifically mentioned in this context, the development of such delivery systems could potentially be applied to administer this compound for localized anti-inflammatory effects .

作用机制

普罗多利酸的作用机制涉及抑制缓激肽等炎症介质。通过阻断缓激肽的作用,普罗多利酸可以减少炎症和支气管收缩。 该过程中涉及的分子靶标和途径包括缓激肽受体及其相关的信号通路 .

相似化合物的比较

普罗多利酸可以与其他类似化合物进行比较,例如:

阿司匹林: 普罗多利酸和阿司匹林都是具有抗炎特性的 NSAIDs。

这些比较突出了普罗多利酸在效力、安全性特征以及治疗慢性炎症性疾病的特定应用方面的独特之处。

生物活性

Prodolic acid, a compound classified as a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is chemically characterized as 1,3,4,9-tetrahydro-1-propylpyrano[3,4-b]indole-1-acetic acid. It is primarily recognized for its anti-inflammatory properties and has been studied for its efficacy in treating various inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation. By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects in various experimental models. Research indicates that it effectively reduces edema and inflammatory markers in animal models. For instance, in a study involving rats, this compound demonstrated a marked reduction in paw edema induced by carrageenan, showcasing its potential as an effective anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been shown to possess analgesic effects. In pain models, such as the formalin test in rodents, this compound administration resulted in a significant decrease in pain behavior compared to control groups . This suggests that this compound may be beneficial in managing pain associated with inflammatory conditions.

Table 1: Summary of Key Studies on this compound

Side Effects and Considerations

While this compound shows promise as an anti-inflammatory and analgesic agent, potential side effects must be considered. Common side effects associated with NSAIDs include gastrointestinal disturbances, renal impairment, and cardiovascular risks. Therefore, careful monitoring is recommended when administering this compound, especially in patients with pre-existing conditions.

属性

CAS 编号 |

36505-82-5 |

|---|---|

分子式 |

C16H19NO3 |

分子量 |

273.33 g/mol |

IUPAC 名称 |

2-(1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

InChI |

InChI=1S/C16H19NO3/c1-2-8-16(10-14(18)19)15-12(7-9-20-16)11-5-3-4-6-13(11)17-15/h3-6,17H,2,7-10H2,1H3,(H,18,19) |

InChI 键 |

IZGMROSLQHXRDZ-UHFFFAOYSA-N |

SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |

规范 SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

36505-82-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,3,4,9-tetrahydro-1-propylpyrano(3,4-b)indole-1-acetic acid AY 23,289 prodolic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。